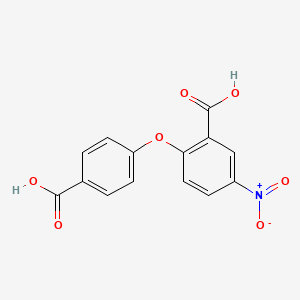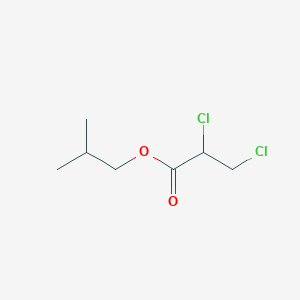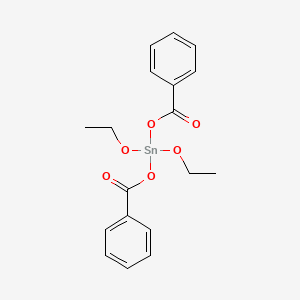
Bis(benzoyloxy)(diethoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzoyloxy)(diethoxy)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to benzoyloxy and diethoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzoyloxy)(diethoxy)stannane typically involves the reaction of tin tetrachloride (SnCl4) with benzoyl chloride (C6H5COCl) and diethyl ether (C2H5OC2H5) under controlled conditions. The reaction proceeds as follows:
SnCl4+2C6H5COCl+2C2H5OC2H5→Sn(OCOC6H5)2(OC2H5)2+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(benzoyloxy)(diethoxy)stannane can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyloxy or diethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds (e.g., SnH4).
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Bis(benzoyloxy)(diethoxy)stannane is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology:
Antimicrobial Agents: Organotin compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Anticancer Research: Some organotin compounds are being investigated for their anticancer properties, although specific applications of this compound in this field are still under research.
Industry:
Polymer Stabilizers: It is used as a stabilizer in the production of certain polymers to enhance their thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of bis(benzoyloxy)(diethoxy)stannane involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, altering their activity and leading to cell death in microbial organisms. In catalysis, it facilitates the formation of carbon-tin bonds through a series of coordination and redox reactions.
Comparaison Avec Des Composés Similaires
Tributyltin Chloride (Bu3SnCl): Used as a biocide and catalyst.
Dibutyltin Dilaurate (Bu2Sn(OCOC11H23)2): Used as a catalyst in polyurethane production.
Tetramethyltin (Me4Sn): Used in the semiconductor industry.
Uniqueness: Bis(benzoyloxy)(diethoxy)stannane is unique due to its specific combination of benzoyloxy and diethoxy groups, which confer distinct chemical reactivity and applications compared to other organotin compounds
Propriétés
Numéro CAS |
88439-63-8 |
|---|---|
Formule moléculaire |
C18H20O6Sn |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
[benzoyloxy(diethoxy)stannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.2C2H5O.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-2-3;/h2*1-5H,(H,8,9);2*2H2,1H3;/q;;2*-1;+4/p-2 |
Clé InChI |
WWMQOECXWCVRSQ-UHFFFAOYSA-L |
SMILES canonique |
CCO[Sn](OCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


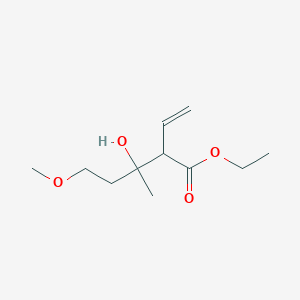
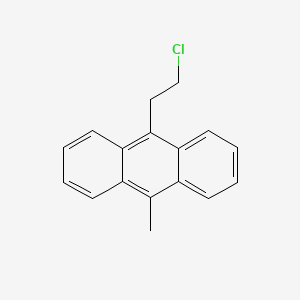
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
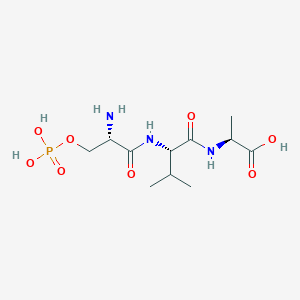
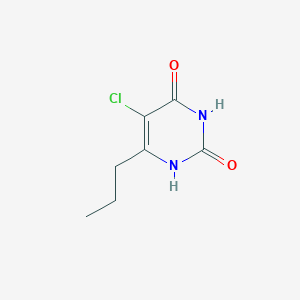
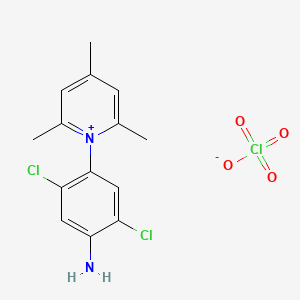
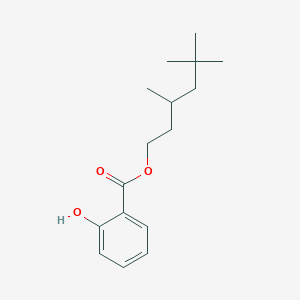
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
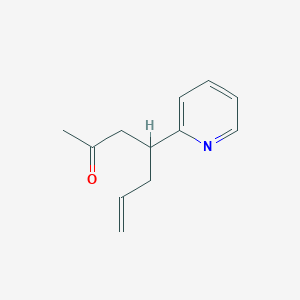
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)

